molecular formula C28H36N2O3S B10900291 ethyl {[3-(cyclohexylmethyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetate

ethyl {[3-(cyclohexylmethyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetate

Cat. No.: B10900291
M. Wt: 480.7 g/mol
InChI Key: RNMOBSSFYFKROT-UHFFFAOYSA-N
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Description

Ethyl {[3-(cyclohexylmethyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl]sulfanyl}acetate is a complex organic compound with a unique spiro structure This compound features a quinazoline core fused with a cyclohexane ring, making it an interesting subject for chemical and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[3-(cyclohexylmethyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl]sulfanyl}acetate typically involves multi-step organic reactions One common approach is the cyclocondensation of appropriate starting materials under controlled conditionsThe final step often involves the esterification of the sulfanyl group with ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[3-(cyclohexylmethyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl {[3-(cyclohexylmethyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl {[3-(cyclohexylmethyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl]sulfanyl}acetate involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core can bind to active sites, while the sulfanyl and ester groups may participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {[3-(cyclohexylmethyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl]sulfanyl}acetate is unique due to its spiro structure, which imparts distinct chemical and physical properties. The combination of a quinazoline core with a cyclohexane ring and the presence of multiple functional groups make it a versatile compound for various applications.

Properties

Molecular Formula

C28H36N2O3S

Molecular Weight

480.7 g/mol

IUPAC Name

ethyl 2-[3-(cyclohexylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetate

InChI

InChI=1S/C28H36N2O3S/c1-2-33-23(31)19-34-27-29-25-22-14-8-7-13-21(22)17-28(15-9-4-10-16-28)24(25)26(32)30(27)18-20-11-5-3-6-12-20/h7-8,13-14,20H,2-6,9-12,15-19H2,1H3

InChI Key

RNMOBSSFYFKROT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1CC3CCCCC3)C4(CCCCC4)CC5=CC=CC=C52

Origin of Product

United States

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